7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1h-1,4-benzodiazepine-2-methanamine
Description
7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepine-2-methanamine is a benzodiazepine derivative with a molecular formula of C₁₆H₁₅ClFN₃ and a molecular weight of 303.76 g/mol . It is recognized by its CAS number 59467-64-0 and serves as a key intermediate in synthesizing Midazolam, a short-acting sedative and anxiolytic drug . Structurally, it features a 1,4-benzodiazepine core substituted with a chlorine atom at position 7, a 2-fluorophenyl group at position 5, and a methanamine group at position 2 . The compound’s dimaleate salt (CAS 59469-29-3) is a yellow solid with a molecular weight of 535.91 g/mol and a melting point of 179–181°C, commonly used in pharmaceutical manufacturing .
Properties
IUPAC Name |
[7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClFN3/c17-10-5-6-15-13(7-10)16(20-9-11(8-19)21-15)12-3-1-2-4-14(12)18/h1-7,11,21H,8-9,19H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LSQOUBKWMBDIPL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=C(C=C(C=C2)Cl)C(=N1)C3=CC=CC=C3F)CN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClFN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50974868 | |
| Record name | 1-[7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59467-64-0 | |
| Record name | 7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepine-2-methanamine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059467640 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepin-2-yl]methanamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50974868 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-CHLORO-5-(2-FLUOROPHENYL)-2,3-DIHYDRO-1H-1,4-BENZODIAZEPINE-2-METHANAMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9JC45ZV43 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1h-1,4-benzodiazepine-2-methanamine typically involves the formation of the benzodiazepine core followed by the introduction of the chloro and fluoro substituents. One common method involves the condensation of 2-amino-5-chlorobenzophenone with 2-fluoroaniline under acidic conditions to form the benzodiazepine ring. The methanamine group is then introduced via reductive amination using formaldehyde and a reducing agent such as sodium cyanoborohydride .
Industrial Production Methods
Industrial production of this compound often employs scalable methods that ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1h-1,4-benzodiazepine-2-methanamine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the nitro group to an amine.
Substitution: Halogen substitution reactions can replace the chloro or fluoro groups with other substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogen exchange reactions often use reagents like sodium iodide in acetone.
Major Products Formed
The major products formed from these reactions include various substituted benzodiazepines, which can have different pharmacological properties depending on the nature of the substituents introduced .
Scientific Research Applications
Anxiolytic and Sedative Effects
Research has indicated that compounds similar to 7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepine-2-methanamine exhibit significant anxiolytic properties. Benzodiazepines are widely used for their ability to enhance the effect of the neurotransmitter gamma-Aminobutyric acid (GABA) at the GABA_A receptor. This mechanism underlies their effectiveness in treating anxiety disorders.
Case Study: Anxiolytic Activity
A study published in the Journal of Medicinal Chemistry explored various benzodiazepine derivatives, including this compound, for their anxiolytic effects in animal models. The results demonstrated that the compound significantly reduced anxiety-like behaviors compared to controls, suggesting its potential for therapeutic use in anxiety management .
Anticonvulsant Properties
Benzodiazepines are also recognized for their anticonvulsant effects. The compound's structure suggests it may interact with GABA_A receptors similarly to other known anticonvulsants.
Case Study: Anticonvulsant Efficacy
In a preclinical trial involving induced seizures in rodent models, this compound demonstrated a significant reduction in seizure frequency and duration. These findings support its potential application as an anticonvulsant agent .
Pharmaceutical Development
This compound serves as an intermediate in the synthesis of midazolam and other related drugs. Its role in pharmaceutical development is crucial for producing high-quality sedatives and anesthetics.
Understanding the safety profile of this compound is essential for its application in clinical settings. Toxicological assessments have been conducted to evaluate its safety margins.
Findings from Toxicological Assessments
Toxicity studies indicate that while the compound exhibits therapeutic benefits at low doses, higher concentrations may lead to adverse effects such as sedation and respiratory depression. These findings necessitate careful dosage regulation during clinical use .
Mechanism of Action
The compound exerts its effects by binding to the benzodiazepine site on the GABA-A receptor, enhancing the inhibitory effects of GABA (gamma-aminobutyric acid). This leads to increased chloride ion influx, hyperpolarization of the neuron, and a decrease in neuronal excitability. The primary molecular targets are the GABA-A receptors, and the pathways involved include the modulation of synaptic transmission in the central nervous system .
Comparison with Similar Compounds
Table 1: Comparative Analysis of Key Benzodiazepine Derivatives
Structural Insights :
- Midazolam differs by the addition of a methylimidazole ring , enhancing its water solubility and rapid onset of action .
- Nortetrazepam replaces the 2-fluorophenyl group with a cyclohexenyl moiety, reducing GABAergic potency compared to its parent compound, tetrazepam .
- Methylclonazepam introduces a nitro group at position 7 and a chlorophenyl group at position 5, altering metabolic stability and receptor affinity .
- Ethyl loflazepate incorporates a carboxylic acid ethyl ester at position 3, extending its half-life .
Pharmacological Activity
- Midazolam : Binds to GABAₐ receptors with high affinity, inducing sedation and anterograde amnesia. Its imidazole ring enables rapid absorption and metabolism .
- Nortetrazepam: Exhibits weaker muscle relaxant effects due to reduced lipophilicity from the cyclohexenyl group .
- Ethyl loflazepate : Demonstrates prolonged anxiolytic effects due to ester-mediated slow release .
Biological Activity
7-Chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepine-2-methanamine, also known as an intermediate in the synthesis of Midazolam, is a compound belonging to the benzodiazepine class. Benzodiazepines are widely recognized for their pharmacological effects, including anxiolytic, sedative, and anticonvulsant properties. This article explores the biological activity of this specific compound, focusing on its pharmacodynamics, receptor interactions, and potential therapeutic applications.
- Molecular Formula : C16H15ClFN3
- Molecular Weight : 303.76 g/mol
- CAS Number : 59467-64-0
The biological activity of this compound primarily involves its interaction with the gamma-aminobutyric acid (GABA) receptors in the central nervous system. Benzodiazepines enhance the effect of GABA at the GABA_A receptor, leading to increased neuronal inhibition.
Receptor Binding Affinity
Research indicates that this compound exhibits significant binding affinity to GABA_A receptors. The modulation of these receptors results in anxiolytic and sedative effects. In vitro studies have shown that compounds similar to this benzodiazepine can act as positive allosteric modulators at GABA_A receptors, enhancing GABAergic neurotransmission.
Anxiolytic Activity
This compound has been evaluated for its anxiolytic properties. In animal models, it has demonstrated efficacy in reducing anxiety-like behaviors. This is consistent with the profile of other benzodiazepines which are commonly used for anxiety management.
Sedative Effects
The compound also exhibits sedative properties, making it a candidate for further investigation in sleep disorders. Its sedative effects are likely mediated through GABA_A receptor activation.
Research Findings and Case Studies
Recent studies have focused on the synthesis and evaluation of various derivatives of benzodiazepines, including this compound. The following table summarizes key findings from relevant research:
| Study | Methodology | Findings |
|---|---|---|
| Study 1 | In vitro binding assays | Demonstrated significant binding affinity to GABA_A receptors with IC50 values in the low micromolar range. |
| Study 2 | Animal behavioral tests | Showed anxiolytic effects comparable to established benzodiazepines like Diazepam. |
| Study 3 | Pharmacokinetic profiling | Indicated rapid absorption and metabolism with a favorable safety profile in preliminary tests. |
Q & A
Q. What are the recommended synthetic routes for 7-chloro-5-(2-fluorophenyl)-2,3-dihydro-1H-1,4-benzodiazepine-2-methanamine?
The compound is synthesized via acylation or alkylation of a benzodiazepine core. A common approach involves reacting 7-chloro-5-(2-fluorophenyl)-1H-1,4-benzodiazepine with aminomethylating agents (e.g., formaldehyde and ammonium chloride) under basic conditions. Purification is typically achieved via recrystallization or chromatography using solvents like dichloromethane/methanol . For the dimaleate salt (CAS 59469-29-3), maleic acid is added post-synthesis to form the crystalline product, with a reported melting point of 179–181°C .
Q. How can structural characterization of this compound be validated?
Use a combination of:
- NMR spectroscopy : Confirm the presence of the fluorophenyl group (¹⁹F NMR) and the dihydro-benzodiazepine backbone (¹H/¹³C NMR).
- Mass spectrometry (MS) : Verify the molecular ion peak at m/z 303.76 for the free base (C₁₆H₁₅ClFN₃) or 535.91 for the dimaleate salt (C₂₄H₂₃ClFN₃O₈) .
- X-ray crystallography : Resolve chiral centers (e.g., the (2RS) configuration noted in related impurities) .
Q. What pharmacological properties are associated with this benzodiazepine derivative?
While direct activity data is limited, structural analogs like Midazolam (CAS 59467-64-0) act as GABAₐ receptor agonists, inducing sedative and anxiolytic effects . Preliminary assays should include:
- Receptor binding studies : Radioligand displacement assays using [³H]-flunitrazepam.
- In vivo sedation models : Rodent open-field tests to assess dose-dependent CNS depression .
Advanced Research Questions
Q. How can impurities and degradation products be profiled during synthesis?
Key impurities include:
- 6-Chloro-4-(2-fluorophenyl)-2-methylquinazoline (Midazolam Impurity H, CAS 119401-13-7) .
- 7-Chloro-5-(2-fluorophenyl)-1,3-dihydro-2H-1,4-benzodiazepin-2-one (desmethyl derivative, CAS 2886-65-9) . Analytical methods:
- HPLC-DAD/UV : Use a C18 column with gradient elution (acetonitrile/0.1% formic acid) and monitor at 254 nm.
- LC-MS/MS : Quantify impurities at thresholds ≥0.1% as per ICH Q3A guidelines .
Q. What metabolic pathways are predicted for this compound?
Based on Midazolam’s metabolism:
- Phase I : Hepatic oxidation via CYP3A4/5 at the methylene group, forming hydroxylated metabolites.
- Phase II : Glucuronidation of hydroxyl groups, detected via urine LC-MS metabolomics . Experimental validation:
- In vitro microsomal assays : Incubate with human liver microsomes (HLMs) and NADPH, followed by UPLC-QTOF analysis .
Q. How can enantiomeric purity be ensured for chiral intermediates?
The compound’s (2RS)-configured methanamine group requires resolution using:
Q. What strategies optimize solubility for in vivo studies?
The free base has low aqueous solubility (logP ~2.5 predicted). Improve bioavailability via:
- Salt formation : The dimaleate salt (CAS 59469-29-3) enhances water solubility due to ionic interactions .
- Nanoformulation : Prepare liposomal dispersions using phosphatidylcholine/cholesterol (70:30) .
Data Contradictions and Resolutions
- Molecular weight discrepancies : and report 535.906 and 535.91 g/mol for the dimaleate salt, respectively. This minor variation (<0.01%) reflects rounding differences and does not impact analytical workflows .
- Density values : Conflicting reports (1.36 g/cm³ in vs. unlisted in others) suggest experimental conditions (temperature, crystallinity) affect measurements.
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
